molecular formula C14H11NO B151008 4-Phenoxyphenylacetonitrile CAS No. 92163-15-0

4-Phenoxyphenylacetonitrile

Cat. No.: B151008
CAS No.: 92163-15-0
M. Wt: 209.24 g/mol
InChI Key: PCOVIPKFOQOPEH-UHFFFAOYSA-N
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Description

4-Phenoxyphenylacetonitrile (4-PPAN) is an organic compound that is widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents such as ethanol, acetone and dimethylformamide (DMF). 4-PPAN is a versatile compound that can be used as a starting material in the synthesis of various organic compounds, and as a reagent in chemical reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

  • Electrochemical Studies :

    • Voltammetric and Spectroelectrochemical Analysis : Studies have shown that compounds like 4-aminophenol, which share a structural similarity with 4-Phenoxyphenylacetonitrile, can be electrochemically oxidized at gold electrodes in solutions like acetonitrile. This oxidation process has been characterized using UV-Vis spectroscopy in novel spectroelectrochemical cells (Schwarz et al., 2003).
  • Analytical Chemistry :

    • Detection of Nonylphenol Ethoxylate Metabolites : In the field of analytical chemistry, methods have been developed for determining concentrations of compounds like nonylphenol and its derivatives in vegetables and crops, using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). These methods involve extraction with acetonitrile and are useful for detecting residues in food (She et al., 2012).
  • Pharmacological Studies :

    • Nitric Oxide Donors and Vasodilatory Activity : Some derivatives of phenylacetonitriles, like 4-Phenyl-3-furoxancarbonitrile, have been shown to release nitric oxide and exhibit vasodilatory activity. These compounds can act as efficient activators of the soluble guanylate cyclase in rat lungs and inhibit platelet aggregation (Medana et al., 1994).
  • Biochemistry and Molecular Biology :

    • Cytochrome P-450 Studies : Research involving cytochrome P-450 and its role in hydroxylation processes has used compounds like pregnenolone carbonitrile and phenylacetonitriles. These studies help in understanding the enzymatic mechanisms in liver microsomes (Shimada & Guengerich, 1985).
  • Chemical Synthesis :

    • Phenethylamines Synthesis : Phenylacetonitriles, similar to this compound, have been used in the synthesis of phenethylamines. These syntheses provide insights into the chemical reactions and yields of various amines and their derivatives (Short et al., 1973).
  • Environmental Studies :

    • Metabolism and Oxidation Studies : Studies on the metabolism of compounds like pyriproxyfen in tomatoes reveal insights into the environmental fate of pesticides. These studies are crucial for understanding the impact of such compounds on agricultural produce (Fukushima et al., 2005).
  • Microbiology :

    • Bacterial Degradation of Environmental Contaminants : The degradation of environmental contaminants like p-Nitrophenol by bacteria involves gene clusters that may be similar in function to those that could act on compounds like this compound. This research is vital for bioremediation strategies (Kitagawa et al., 2004).
  • Materials Science :

    • Electroactive Polymer Synthesis : The synthesis of electroactive polymers based on phenol derivatives showcases the application of phenylacetonitriles in creating advanced materials with potential electronic applications (Kaya & Aydın, 2012).

Safety and Hazards

4-Phenoxyphenylacetonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and serious eye irritation . It may also cause respiratory irritation . Therefore, it’s important to handle this compound with appropriate safety measures.

Properties

IUPAC Name

2-(4-phenoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOVIPKFOQOPEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380726
Record name 4-Phenoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92163-15-0
Record name 4-Phenoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenoxyphenylacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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